molecular formula C17H15ClN4O3S3 B2598088 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1223958-09-5

2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2598088
CAS No.: 1223958-09-5
M. Wt: 454.96
InChI Key: PUIYFAZJAIXZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide” has the molecular formula C17H15ClN4O3S3 . It is not intended for human or veterinary use and is for research use only.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 454.96. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Crystal Structure Analysis

Studies have explored the crystal structures of compounds related to 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide, revealing insights into their molecular conformations and intramolecular interactions. For instance, research on similar compounds has highlighted their folded conformation around the methylene C atom of the thioacetamide bridge, showing the pyrimidine ring inclined to the benzene ring by certain degrees, which stabilizes the folded conformation through intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016); (Subasri et al., 2017).

Molecular Docking and Design of Inhibitors

The compound's framework has been utilized in designing inhibitors targeting specific enzymes. For example, pyrimidinylthiobenzoates, which share a structural motif with the compound , have been analyzed for their herbicidal activity against acetohydroxyacid synthase (AHAS). This research integrates techniques like molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) to identify bioactive conformations (He et al., 2007).

Antimicrobial and Antitumor Activities

Several studies focus on the synthesis and evaluation of novel derivatives for antimicrobial and antitumor activities. For instance, novel acetamide, pyrrole, and thiophene derivatives containing the biologically active pyrazole moiety have been synthesized and evaluated for their antitumor activity, showing significant results compared to reference drugs (Alqasoumi et al., 2009).

Antithrombotic Properties

Research into related structures has also explored the antithrombotic properties of novel compounds, demonstrating potent oral antithrombotic properties in animal models, which could inform the development of therapeutic agents targeting thrombin inhibition (Lorrain et al., 2003).

Antibacterial and Antifungal Activities

Compounds with similar structures have been synthesized and evaluated for their antibacterial and antifungal activities, providing insights into the development of new antimicrobial agents (Nunna et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Properties

IUPAC Name

2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S3/c1-10-2-4-11(5-3-10)21-14(23)9-26-17-20-8-12(16(19)22-17)28(24,25)15-7-6-13(18)27-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIYFAZJAIXZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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